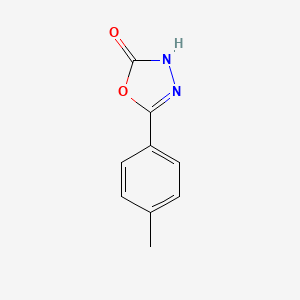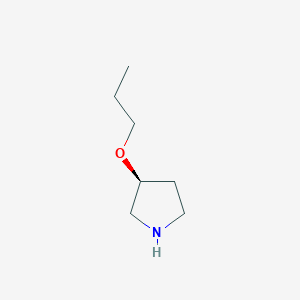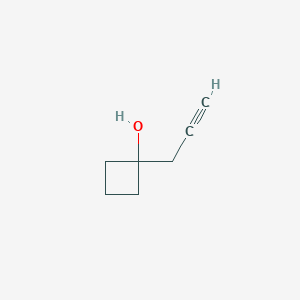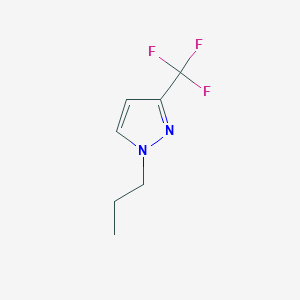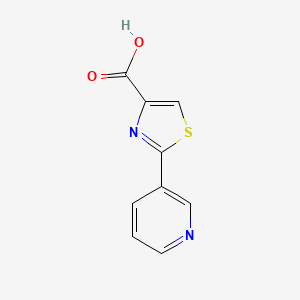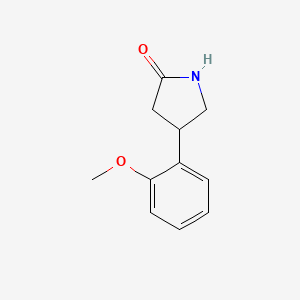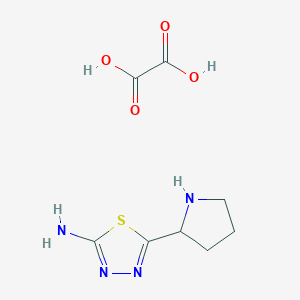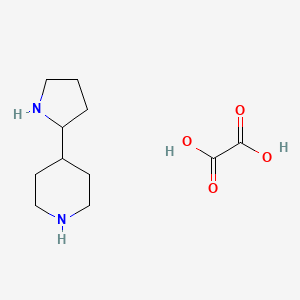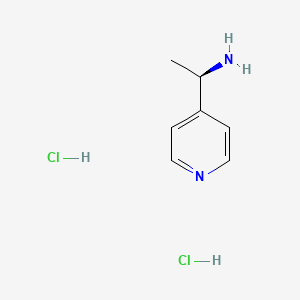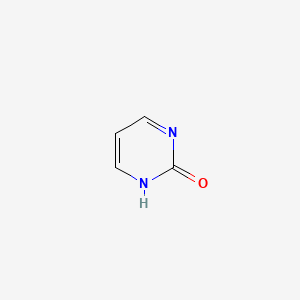
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotri-, acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO’))-mu3-oxotri-, acetate is a complex compound involving ruthenium, a transition metal known for its catalytic properties. This compound features multiple acetate ligands and a central oxo group, forming a unique structure that is of interest in various fields of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO’))-mu3-oxotri-, acetate typically involves the reaction of ruthenium chloride with acetic acid under controlled conditions. The process may include:
Dissolution of Ruthenium Chloride: Ruthenium chloride is dissolved in an appropriate solvent, such as ethanol or water.
Addition of Acetic Acid: Acetic acid is added to the solution, and the mixture is heated to facilitate the reaction.
Formation of the Complex: The reaction mixture is allowed to cool, leading to the formation of the desired ruthenium complex.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity and consistency.
化学反应分析
Types of Reactions
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO’))-mu3-oxotri-, acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the removal of acetate ligands.
Substitution: Acetate ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Phosphines, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to ruthenium dioxide, while substitution reactions may yield various ruthenium-phosphine complexes.
科学研究应用
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO’))-mu3-oxotri-, acetate has several applications in scientific research:
Catalysis: Used as a catalyst in organic synthesis, particularly in hydrogenation and oxidation reactions.
Materials Science: Employed in the development of advanced materials, including conductive polymers and nanomaterials.
Biological Studies: Investigated for its potential in biological applications, such as anticancer agents and enzyme inhibitors.
Industrial Applications: Utilized in various industrial processes, including the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism by which Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO’))-mu3-oxotri-, acetate exerts its effects involves the interaction of the ruthenium center with substrates. The acetate ligands and central oxo group play crucial roles in stabilizing the complex and facilitating various catalytic processes. Molecular targets may include organic molecules, enzymes, and other metal complexes.
相似化合物的比较
Similar Compounds
Ruthenium(II) acetate: Similar in structure but with different oxidation states.
Ruthenium(III) chloride: A common ruthenium compound with different ligands.
Ruthenium(IV) oxide: An oxidized form of ruthenium with distinct properties.
Uniqueness
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO’))-mu3-oxotri-, acetate is unique due to its specific ligand arrangement and oxidation state, which confer distinct catalytic and chemical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use.
属性
CAS 编号 |
55466-76-7 |
|---|---|
分子式 |
C14H21O15Ru3 |
分子量 |
732.5 g/mol |
IUPAC 名称 |
oxygen(2-);ruthenium(3+);heptaacetate |
InChI |
InChI=1S/7C2H4O2.O.3Ru/c7*1-2(3)4;;;;/h7*1H3,(H,3,4);;;;/q;;;;;;;-2;3*+3/p-7 |
InChI 键 |
SPIVCXPUXJNYDG-UHFFFAOYSA-G |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ru+3].[Ru+3].[Ru+3] |
规范 SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[O-2].[Ru+3].[Ru+3].[Ru+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


